potassium;formic acid;formate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier potassium;formic acid;formate is known as 1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione This compound is a member of the triazaspirodecane family and features a unique structure that includes a thiophene ring and a sulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. The starting materials often include thiophene derivatives and various amines. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Aplicaciones Científicas De Investigación

Oil and Gas Industry

Drilling Fluids

Potassium formate is primarily utilized in the formulation of drilling fluids for oil and gas extraction. Its high solubility in water allows for the creation of high-density brines that are environmentally friendly. The compound is known for its excellent properties such as strong inhibition of clay hydration, compatibility with various additives, and reduced environmental impact compared to traditional salts like sodium chloride .

- Advantages :

Environmental Applications

Deicing Agent

Potassium formate is increasingly being used as an alternative to traditional deicing agents on roads. Studies have shown that it can effectively reduce the negative impacts on groundwater quality while maintaining traffic safety .

- Biodegradation : Research indicates that potassium formate is biodegradable under both aerobic and anaerobic conditions, with significant mineralization rates observed in soil microcosms .

- Impact on Vegetation : While it has been shown to be less harmful to vegetation compared to other deicers, further field-scale studies are needed to fully understand its long-term effects .

Food Industry

Preservative and Salt Substitute

In the food industry, potassium formate serves as a preservative and salt substitute. Its ability to enhance flavor while reducing sodium content makes it a valuable ingredient in processed foods .

Industrial Applications

Heat Transfer Fluids

Potassium formate solutions are used as heat transfer fluids in various industrial applications due to their high thermal stability and low corrosiveness compared to other brines .

- Refrigeration Systems : It is employed in indirect contact freezing systems, contributing to energy efficiency in food preservation technologies .

Fertilizers

Potassium formate has potential applications as a foliar fertilizer due to its potassium content, which is essential for plant growth. Its use can enhance nutrient uptake and improve crop yields in agricultural practices .

Case Study 1: Road Deicing Impact Assessment

A study conducted in Finland evaluated the use of potassium formate as a deicing agent on highways. The results showed minimal adverse effects on groundwater chemistry, with effective degradation rates observed during winter months. The research concluded that potassium formate could be a viable alternative for traditional deicing agents without compromising environmental safety .

Case Study 2: Drilling Fluid Performance

In field trials, potassium formate-based drilling fluids demonstrated superior performance in high-temperature and high-pressure conditions typical of deep well drilling. The fluids provided better wellbore stability and reduced formation damage compared to conventional fluids .

Mecanismo De Acción

The mechanism by which 1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include other triazaspirodecane derivatives and thiophene-containing compounds. Examples include:

- 1,3-dimethyl-8-phenylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- 1,3-dimethyl-8-methylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

The uniqueness of 1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific structural features, such as the thiophene ring and the sulfonyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Propiedades

IUPAC Name |

potassium;formic acid;formate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.K/c2*2-1-3;/h2*1H,(H,2,3);/q;;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINNZIDCJWQYOH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

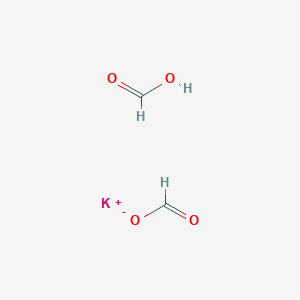

C(=O)O.C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)O.C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.